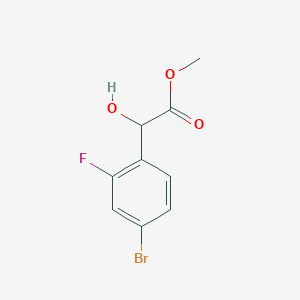
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, along with a formyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea or thioamides.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, which involves the reaction of the thiazole derivative with DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols, Alkoxides
Major Products Formed
Oxidation: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carboxylic acid
Reduction: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
科学研究应用
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The formyl group can undergo chemical modifications, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(2-methoxyphenyl)thiazole
- 5-Bromothiazole
- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Comparison
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde is unique due to the presence of the formyl group, which allows it to undergo specific chemical reactions that other similar compounds may not. The combination of the bromine and methoxy groups also enhances its chemical reactivity and potential biological activity compared to other thiazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H8BrNO2S |
|---|---|
分子量 |
298.16 g/mol |
IUPAC 名称 |
2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-10-3-2-7(12)4-9(10)11-13-5-8(6-14)16-11/h2-6H,1H3 |
InChI 键 |
AEVKBDLLDSIPRN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C2=NC=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)









